molecular formula C8H10BrNO B1602901 2-(2-Bromo-phenoxy)-ethylamine CAS No. 26646-25-3

2-(2-Bromo-phenoxy)-ethylamine

Cat. No. B1602901
CAS RN: 26646-25-3
M. Wt: 216.07 g/mol
InChI Key: UWRFNXLTMNVOTG-UHFFFAOYSA-N
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Description

2-(2-Bromo-phenoxy)-ethylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-(2-bromophenoxy) ethylamine or BPEA. It is a colorless to pale yellow liquid with a molecular formula of C8H10BrNO, and a molecular weight of 223.08 g/mol.

Scientific Research Applications

Molecular Conformation and Structure Analysis

N. Macleod and J. Simons (2004) explored the molecular conformation and structure of 2-phenoxy ethylamine and its hydrated complexes. This research provides insights into the hydrogen bonding, rigidity, and flexibility of the side chain, contributing to a better understanding of the molecular dynamics of similar compounds (Macleod & Simons, 2004).

Synthesis and Chemical Reactions

Research by Xue-Feng Zhu, J. Lan, and O. Kwon (2003) on the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed annulation demonstrates the chemical versatility and potential applications of similar ethylamine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).

G. Martelli, M. Orena, and S. Rinaldi (2011) discussed the synthesis of enantiomerically pure aza-Morita–Baylis–Hillman adducts from 3-substituted (Z)-2-(bromomethyl)propenoates, showcasing the application of bromo-phenoxy ethylamine derivatives in creating complex organic molecules (Martelli, Orena, & Rinaldi, 2011).

Material Science and Engineering

In the field of material science, Gang Wang et al. (2005) utilized 2-bromopropionic acid derivatives, similar in reactivity to 2-(2-Bromo-phenoxy)-ethylamine, for the atom transfer radical polymerization of methyl methacrylate. This study highlights the potential use of such compounds in polymer chemistry and materials engineering (Wang et al., 2005).

Environmental Applications

Research on the functionalization of XAD-4 resin for the separation of lanthanides using chelation ion exchange liquid chromatography by H. Kaur and Y. Agrawal (2005) indicates the utility of bromo-phenoxy ethylamine derivatives in environmental science, specifically in the selective separation and pre-concentration of metal ions (Kaur & Agrawal, 2005).

properties

IUPAC Name

2-(2-bromophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRFNXLTMNVOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627579
Record name 2-(2-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-phenoxy)-ethylamine

CAS RN

26646-25-3
Record name 2-(2-Bromophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 2-(2-bromophenoxy)acetonitrile (5.63 g, 26.68 mmol, 1.00 equiv) in tetrahydrofuran (20 mL). This was followed by the addition of BH3 in tetrahydrofuran (143 mL, 5.30 equiv) dropwise with stirring at 0° C. The resulting solution was stirred overnight at 20° C. in an oil bath and quenched by the addition of water (10 ml). The resulting mixture was concentrated under vacuum and diluted with water. The pH value of the aqueous solution was adjusted to 10 with 1N sodium hydroxide and extracted with 6×50 mL of dichloromethane. The organic layers was combined and concentrated under vacuum. This resulted in 5.67 g (crude) of 2-(2-bromophenoxy)ethanamine as pale brown oil.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
143 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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